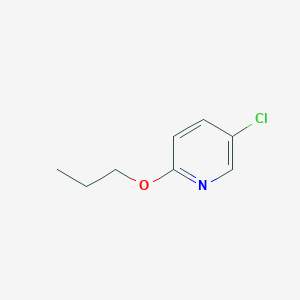

5-Chloro-2-propoxypyridine

CAS No.: 1160018-61-0

Cat. No.: VC4050572

Molecular Formula: C8H10ClNO

Molecular Weight: 171.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160018-61-0 |

|---|---|

| Molecular Formula | C8H10ClNO |

| Molecular Weight | 171.62 g/mol |

| IUPAC Name | 5-chloro-2-propoxypyridine |

| Standard InChI | InChI=1S/C8H10ClNO/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5H2,1H3 |

| Standard InChI Key | MURBXIRDZWJMNN-UHFFFAOYSA-N |

| SMILES | CCCOC1=NC=C(C=C1)Cl |

| Canonical SMILES | CCCOC1=NC=C(C=C1)Cl |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a pyridine ring substituted with a chlorine atom at the 5-position and a propoxy group (-OCHCHCH) at the 2-position. Key identifiers include:

Physicochemical Data

Experimental and predicted properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 171.62 g/mol | |

| Purity | 95–97% (typical commercial) | |

| Physical State | Liquid | |

| Solubility | Limited data; likely soluble in organic solvents |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-chloro-2-propoxypyridine typically involves nucleophilic substitution or coupling reactions. A common approach includes:

-

Propoxylation: Reaction of 5-chloro-2-hydroxypyridine with propyl bromide under basic conditions.

-

Purification: Column chromatography or recrystallization to achieve >95% purity .

Industrial-scale production may employ continuous flow processes to enhance yield and reduce byproducts.

Industrial Considerations

-

Catalysts: Bases like KCO or NaH facilitate ether bond formation.

-

Yield Optimization: Reaction temperatures of 80–100°C and inert atmospheres improve efficiency .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules:

-

Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria .

-

Kinase Inhibitors: Pyridine derivatives are explored in cancer therapy for their enzyme-inhibiting properties .

Agrochemical Development

Halogenated pyridines are key in designing herbicides and pesticides due to their stability and bioavailability .

| Measure | Protocol |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, and lab coats . |

| Ventilation | Use in fume hoods or well-ventilated areas . |

| Storage | Tightly sealed containers in cool, dry conditions . |

First Aid

-

Inhalation: Move to fresh air; seek medical attention if symptoms persist .

-

Skin Contact: Wash with soap and water; remove contaminated clothing .

Comparison with Structural Analogs

The biological and chemical profiles of 5-chloro-2-propoxypyridine vary significantly with substituent modifications:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Chloro-2-methoxypyridine | Methoxy (-OCH) group | Reduced metabolic stability |

| 5-Chloro-2-ethoxypyridine | Ethoxy (-OCHCH) group | Enhanced lipophilicity |

| 3-Bromo-5-chloro-2-propoxypyridine | Additional bromine at 3-position | Increased halogen bonding |

Data from highlight the role of alkoxy chain length in modulating pharmacokinetics.

Regulatory and Environmental Considerations

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume